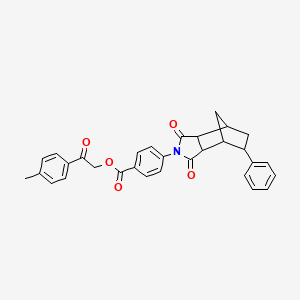![molecular formula C22H14N4 B12457412 3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile](/img/structure/B12457412.png)
3,3'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile typically involves a series of chemical reactions starting from commercially available reagents. One common method involves the reaction of benzaldehyde derivatives with amines under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as paraxylene and catalysts like ionic liquids to promote the reaction and increase yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the reaction efficiency and reduce production costs. Additionally, green chemistry approaches, such as the use of recyclable ionic liquids, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitrile groups with LiAlH4 can yield primary amines, while oxidation can produce corresponding carboxylic acids .
Applications De Recherche Scientifique
3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of reactive intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: Prepared via Heck reaction and used in various synthetic applications.
Uniqueness
3-[(E)-({4-[(E)-[(3-cyanophenyl)imino]methyl]phenyl}methylidene)amino]benzonitrile is unique due to its specific structural features, such as the presence of multiple nitrile groups and aromatic rings. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C22H14N4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-[[4-[(3-cyanophenyl)iminomethyl]phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C22H14N4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-12,15-16H |
Clé InChI |
VWUTWFMHWUNRBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12457336.png)
![2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]-N,N-dimethylbutan-2-amine](/img/structure/B12457344.png)

![4,4'-{[4-(pentyloxy)phenyl]methanediyl}bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12457354.png)
![5-({[2-(tert-butylsulfanyl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12457363.png)

![7-Difluoromethyl-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12457376.png)
![Tetramethyl 5',5',9'-trimethyl-6'-{[4-(trifluoromethyl)phenyl]carbonyl}-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B12457399.png)

![2-[4-(Benzyloxy)-3-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12457405.png)
![2-({(4Z)-1-(4-methoxyphenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B12457419.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12457423.png)
![2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline](/img/structure/B12457430.png)
![5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide](/img/structure/B12457437.png)
